molecular formula C12H11NO B2524287 2-Methyl-5-(pyridin-3-yl)phenol CAS No. 1214377-81-7

2-Methyl-5-(pyridin-3-yl)phenol

Cat. No.: B2524287
CAS No.: 1214377-81-7
M. Wt: 185.226
InChI Key: OQQVCNDZMAUGCT-UHFFFAOYSA-N
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Description

2-Methyl-5-(pyridin-3-yl)phenol is an aromatic compound that features a phenol group substituted with a methyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(pyridin-3-yl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for maximizing yield and minimizing costs.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(pyridin-3-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyridinyl group can be reduced to form piperidines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

2-Methyl-5-(pyridin-3-yl)phenol has shown promise in various therapeutic areas:

Antimicrobial Activity

Studies have indicated that derivatives of this compound exhibit significant antibacterial properties, particularly against strains such as Escherichia coli and Staphylococcus aureus. For instance, a modified version of this compound demonstrated a 90% reduction in colony-forming units (CFUs) when tested against E. coli, highlighting its potential as an antibacterial agent .

CompoundTarget BacteriaCFU Reduction (%)
This compoundE. coli90%
Modified DerivativeS. aureusSignificant

Anticancer Properties

Research has shown that certain derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving mitochondrial depolarization and reactive oxygen species (ROS) production. The compound's enantiomers have been tested for their cytotoxic effects, revealing that specific stereoisomers exhibit significantly lower IC₅₀ values, indicating higher potency against cancer cell lines like A2780 .

EnantiomerIC₅₀ (µM)Effect
(R)-5a5.4High cytotoxicity
(S)-5a17.2Lower cytotoxicity

Agrochemical Applications

The compound also finds utility in agrochemistry. Its derivatives have been explored for their potential as fungicides and herbicides, addressing the growing need for effective agricultural chemicals that can combat resistant strains of pests and pathogens.

Fungicidal Activity

In studies evaluating the efficacy of various compounds, derivatives of this compound have shown promising results against fungal pathogens such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) were determined through broth microdilution methods.

CompoundTarget FungiMIC (µg/mL)
Derivative AC. albicans100
Derivative BA. niger125

Neuropharmacological Applications

Recent studies suggest that this compound may play a role in neurological applications, particularly in modulating nicotinic acetylcholine receptors (nAChRs). Research indicates that structural modifications can enhance the selectivity and efficacy of these compounds in treating disorders related to nicotine addiction .

Case Studies

  • Antibacterial Efficacy Study :
    • Researchers synthesized a series of derivatives based on this compound and evaluated their antibacterial activity against various pathogens.
    • Results showed that certain derivatives achieved MIC values comparable to standard antibiotics, suggesting their potential as new therapeutic agents .
  • Cytotoxicity Assessment :
    • A study focused on the cytotoxic effects of enantiomers derived from this compound on A2780 ovarian cancer cells.
    • The findings revealed that the (R)-enantiomer significantly induced cell cycle arrest and apoptosis, establishing a foundation for further development of anticancer therapies .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(pyridin-3-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyridinyl group can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-5-yl)phenol: Similar structure but lacks the methyl group.

    2-(Pyridin-2-yl)phenol: Similar structure but with the pyridinyl group in a different position.

Uniqueness

2-Methyl-5-(pyridin-3-yl)phenol is unique due to the presence of both a methyl group and a pyridinyl group on the phenol ring. This combination of substituents can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

2-Methyl-5-(pyridin-3-yl)phenol, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a phenolic structure with a methyl and pyridine substituent, which influences its pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H11N. The presence of the pyridine ring enhances its lipophilicity and potential interaction with biological membranes, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Recent studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it demonstrates effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). Specifically, it has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells.

Case Study: Apoptotic Mechanism
In a study involving A2780 ovarian cancer cells, treatment with this compound resulted in significant mitochondrial membrane depolarization and increased ROS production. These effects correlated with a concentration-dependent increase in apoptotic markers, suggesting a robust mechanism for inducing cell death in cancerous cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • ROS Generation : It promotes oxidative stress within cells, leading to apoptosis.
  • Membrane Disruption : The lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the methyl or pyridine groups can significantly affect its potency and selectivity against various biological targets.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Methyl group positionIncreased antimicrobial potency
Pyridine substitutionEnhanced anticancer efficacy

Properties

IUPAC Name

2-methyl-5-pyridin-3-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9-4-5-10(7-12(9)14)11-3-2-6-13-8-11/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQVCNDZMAUGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214377-81-7
Record name 2-methyl-5-(pyridin-3-yl)phenol
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